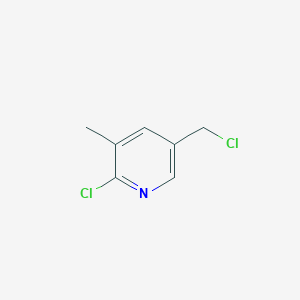

2-Chloro-5-(chloromethyl)-3-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(chloromethyl)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOXMMUURWOTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-Chloro-5-(chloromethyl)-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Chloro-5-(chloromethyl)-3-methylpyridine, a heterocyclic organic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific data for this compound, this guide also draws upon information from the closely related and well-documented compound, 2-chloro-5-(chloromethyl)pyridine, to provide a broader context for its potential properties and applications. The primary focus of existing research on related structures lies in their utility as key intermediates in the synthesis of neonicotinoid insecticides.

Chemical Properties and Data

The fundamental chemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₇Cl₂N | N/A |

| Molecular Weight | 176.04 g/mol | N/A |

| CAS Number | 150807-88-8 | N/A |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 58 to 62 °C | [1] |

| Boiling Point (Predicted) | 269.4 ± 35.0 °C at 760 Torr | [1] |

| Density (Predicted) | 1.270 ± 0.06 g/cm³ | [1] |

Synthesis and Experimental Protocols

One established method for synthesizing 2-chloro-5-(chloromethyl)pyridine involves the reaction of 2-chloro-5-methylpyridine with a chlorinating agent. A generalized workflow for such a synthesis is depicted below.

A plausible adaptation for the synthesis of this compound would involve starting with 3,5-dimethylpyridine, followed by selective chlorination at the 2-position of the pyridine ring and subsequent chlorination of one of the methyl groups.

Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway data for this compound are not currently available. However, the structural analog, 2-chloro-5-(chloromethyl)pyridine, is a well-known and critical intermediate in the synthesis of neonicotinoid insecticides, such as imidacloprid and acetamiprid.[2][3]

Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs) in insects.[4] This interaction leads to the overstimulation of the insect's central nervous system, resulting in paralysis and death.[5] The binding of neonicotinoids to nAChRs is selective for insect receptors over mammalian receptors, which is a key factor in their use as insecticides.[4]

The general mechanism of action for neonicotinoid insecticides is illustrated in the signaling pathway diagram below.

Given its structural similarity, it is plausible that derivatives of this compound could also exhibit insecticidal properties by targeting the same nAChR pathway. Further research and biological evaluation are necessary to confirm this hypothesis. A study on novel pyridine derivatives has indicated potential for a range of biological effects, including psychotropic properties, highlighting the diverse potential of this class of compounds.[6]

Conclusion

This compound is a compound for which specific, in-depth technical data is limited in publicly accessible literature. However, by examining the extensive research on the closely related 2-chloro-5-(chloromethyl)pyridine, we can infer its potential as a valuable intermediate in the synthesis of agrochemicals, particularly neonicotinoid insecticides. The provided data on its chemical properties, along with the generalized synthetic and signaling pathway diagrams, offer a solid foundation for researchers and professionals in drug development and crop science to initiate further investigation into this specific molecule. Future studies are warranted to elucidate its precise synthetic protocols, biological activity, and potential applications.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Neonicotinoid insecticides: molecular features conferring selectivity for insect versus mammalian nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neonicotinoid - Wikipedia [en.wikipedia.org]

- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-5-(chloromethyl)-3-methylpyridine chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-(chloromethyl)-3-methylpyridine

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the chemical properties, synthesis, and handling of this compound. It is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

Abstract

This technical guide focuses on the chemical and physical properties of this compound (CAS RN: 150807-88-8), a pyridine derivative of interest in synthetic organic chemistry. Due to the limited availability of extensive experimental data for this specific compound, this guide also incorporates data from its close structural analog, 2-Chloro-5-(chloromethyl)pyridine (CAS RN: 70258-18-3), to provide a more comprehensive overview. This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This guide summarizes its known physical properties, outlines common synthetic routes, discusses its reactivity, and provides essential safety and handling information. Detailed experimental protocols and visualizations are included to support laboratory applications.

Core Chemical Properties

A summary of the key physical and chemical properties for both this compound and its analog, 2-Chloro-5-(chloromethyl)pyridine, is presented below. This allows for a comparative understanding and provides researchers with essential data for experimental design.

Properties of this compound

| Property | Value | Source |

| CAS Number | 150807-88-8 | [1] |

| Molecular Formula | C₇H₇Cl₂N | [2] |

| Molecular Weight | 176.04 g/mol | [2] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 58 to 62 °C | [1] |

| Boiling Point | 269.4 ± 35.0 °C (Predicted) at 760 Torr | [1] |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) at 20 °C | [1] |

| Storage | Store in Refrigerator (2 to 8 °C), Inert atmosphere | [1] |

Properties of 2-Chloro-5-(chloromethyl)pyridine

| Property | Value | Source |

| CAS Number | 70258-18-3 | [3] |

| Molecular Formula | C₆H₅Cl₂N | [3] |

| Molecular Weight | 162.02 g/mol | [4] |

| Appearance | Beige moist crystals | [5] |

| Melting Point | 37-42 °C (lit.) | [4] |

| Boiling Point | 50 °C at 0.5 Torr | [5] |

| Density | 1.324 g/cm³ | [5] |

| Solubility | Insoluble in water | [4][5] |

| Flash Point | >110 °C | [5] |

Synthesis and Reactivity

2-Chloro-5-(chloromethyl)pyridine and its derivatives are crucial intermediates, particularly in the production of neonicotinoid insecticides such as imidacloprid and acetamiprid.[4][6]

Synthetic Pathways

Several synthetic routes to 2-Chloro-5-(chloromethyl)pyridine have been developed, which can likely be adapted for its 3-methyl analog. A common approach involves the chlorination of a pyridine precursor.

One documented method involves a two-step process starting from 3-methylpyridine.[7]

-

Step 1: 3-methylpyridine is reacted with chlorine gas in a water medium at 40-60 °C in the presence of a catalyst to yield 2-chloro-5-methylpyridine.[7]

-

Step 2: The resulting 2-chloro-5-methylpyridine is then further reacted with chlorine gas at 50-60 °C to produce 2-chloro-5-(chloromethyl)pyridine with high purity (≥99%).[7]

Another approach utilizes 2-chloro-2-chloromethyl-4-cyanobutanal, which is dissolved in toluene and reacted with solid phosgene at 50°C for 5 hours. This reaction yields the acetamiprid intermediate, 2-chloro-5-chloromethylpyridine, with a reported yield of 97%.[4]

A "green synthesis" method has also been described, which uses 2-chloro-5-methyl pyridine as the raw material and trichloroisocyanuric acid as the chlorinating agent. This process is initiated by a chemical initiator or a light source at temperatures between 80-200 °C.[6] This method avoids the use of solvents and eliminates the need for neutralization and water washing steps, thereby reducing waste.[6]

Reactivity and Chemical Behavior

The reactivity of this class of compounds is characterized by the two chloro-substituents. The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution, while the chloromethyl group is reactive towards nucleophiles via an SN2 mechanism.

-

Incompatible Materials: The compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8] It reacts with mild steel and galvanized steel/zinc, which can produce hydrogen gas, creating a potential explosion hazard.[6][9] It should be segregated from alkalis and chemicals that are readily decomposed by acids, such as cyanides, sulfides, and carbonates.[6][9]

-

Stability: The product is considered stable under normal temperatures and pressures.[8][9] High temperatures and dust generation should be avoided.[8]

Experimental Protocols & Data

Crystal Structure Determination

The crystal structure of 2-Chloro-5-(chloromethyl)pyridine has been determined by single-crystal X-ray diffraction.

Experimental Protocol (General):

-

Crystal Growth: Crystals can be obtained by dissolving the compound (e.g., 0.2 g, 1.2 mmol) in a suitable solvent like ethanol (25 ml).[10][11] The solvent is then allowed to evaporate slowly at room temperature over several days to yield single crystals suitable for diffraction.[10][11]

-

Data Collection: A single crystal is mounted on a diffractometer (e.g., an Enraf–Nonius CAD-4). Data is collected using Mo Kα radiation at a controlled temperature (e.g., 293 K).[10][11]

-

Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure using software such as SHELXS97 and SHELXL97.[10]

Crystallographic Data for 2-Chloro-5-(chloromethyl)pyridine: [10][11]

-

Crystal System: Monoclinic

-

Space Group: P2₁/c

-

Unit Cell Dimensions:

-

a = 4.0770 (8) Å

-

b = 10.322 (2) Å

-

c = 16.891 (3) Å

-

β = 95.95 (3)°

-

-

Volume: 707.0 (2) ų

-

Z: 4

The molecule is nearly planar, and in the crystal, molecules form dimers through intermolecular C—H⋯N hydrogen bonds.[10][11]

Safety and Handling

This section provides a summary of the hazards and necessary precautions for handling 2-Chloro-5-(chloromethyl)pyridine, based on available safety data sheets.

GHS Hazard Classification

The compound is classified as hazardous.[9]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3][9]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[9]

-

Sensitization, Skin: May cause an allergic skin reaction.[3][9]

Precautionary Measures

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety goggles or a face shield.[8]

-

Skin Protection: Wear chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[8] A particulate dust filter is recommended.[9]

Handling and Storage:

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.[12]

-

Storage: Keep containers tightly sealed and store in a cool, dry, and well-ventilated place.[8] Store locked up.

First Aid Measures:

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.

-

If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. file.chemscene.com [file.chemscene.com]

- 3. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]

- 7. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]

- 8. 2-Chloro-5-chloromethylpyridine | CAS#:70258-18-3 | Chemsrc [chemsrc.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 2-Chloro-5-(chloromethyl)-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, experimental protocols, and synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine, a key chemical intermediate.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative. Its core structure is a pyridine ring substituted with a chloro group at the 2-position, a chloromethyl group at the 5-position, and a methyl group at the 3-position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 150807-88-8 | [1][2] |

| Molecular Formula | C₇H₇Cl₂N | [1] |

| Molecular Weight | 176.04 g/mol | [1] |

| SMILES | CC1=CC(CCl)=CN=C1Cl | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid | [3] |

| Appearance | Pale yellow solid | [3] |

| Melting Point | 58 to 62 °C | [3] |

| Boiling Point (Predicted) | 269.4 ± 35.0 °C (at 760 Torr) | [3] |

| Density (Predicted) | 1.270 ± 0.06 g/cm³ (at 20 °C) | [3] |

| Solubility | No data available | [3] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |

| LogP | 2.78222 | [1] |

| Storage Condition | Store in Refrigerator (2 to 8 °C), Inert atmosphere | [3] |

Experimental Protocols & Methodologies

The accurate determination of physicochemical properties is crucial for the characterization and application of chemical compounds. Standardized laboratory procedures are employed to ensure reproducibility and reliability of the data.

2.1 Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range typically signifies a high-purity substance.

-

Standard Protocol: Capillary Method The capillary method is the standard technique recognized by most pharmacopeias for melting point determination.[3][4]

-

Sample Preparation: A small amount of the dry, powdered solid is packed into a thin-walled glass capillary tube to a height of 1-2 mm. The sample is compacted by tapping the tube or dropping it through a long glass tube.[3][5]

-

Apparatus: The capillary is placed in a heating block apparatus (e.g., a Mel-Temp or similar device) adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated rapidly to a temperature a few degrees below the expected melting point. Then, the heating rate is reduced to a slow, controlled rate (e.g., 1-2 °C per minute).

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal disappears (T2) are recorded. This T1-T2 range is the melting range.[5] For pure compounds, this range is typically narrow (0.5-1.0 °C).

-

2.2 Boiling Point Determination

While this compound is a solid at room temperature, its boiling point is a key property. For solids, boiling point is typically measured under reduced pressure to prevent decomposition at high temperatures. The Thiele tube or distillation methods are common.[6]

-

Standard Protocol: Distillation Method This method is suitable when a sufficient quantity of the substance is available (typically >5 mL).[7]

-

Apparatus Setup: A simple distillation apparatus is assembled with a distilling flask, condenser, receiving flask, and a calibrated thermometer. The thermometer bulb must be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.[6]

-

Procedure: The substance is placed in the distilling flask with boiling chips. The flask is heated to bring the liquid to a boil.

-

Measurement: The temperature is recorded when it stabilizes as the vapor continuously bathes the thermometer bulb and the distillate is collected at a steady rate. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.[6][7]

-

2.3 Other Physicochemical Property Determinations

Methods like Inverse Gas Chromatography (IGC) can be used to determine surface physicochemical properties of solids, such as surface energy and Lewis acid-base characteristics.[8][9][10] For molecular structure confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography are standard.

Synthesis and Reaction Workflow

This compound serves as an important building block. Its synthesis is analogous to that of other chlorinated pyridine derivatives, which often involves the chlorination of a methylpyridine precursor. A plausible synthetic pathway starts with 2-chloro-3,5-dimethylpyridine and proceeds via selective radical chlorination of the 5-methyl group.

3.1 Representative Synthesis Protocol: Radical Chlorination

This protocol describes a general method for the chlorination of a methyl group on a pyridine ring, which is a common strategy for producing chloromethylpyridine derivatives.

-

Reactants: 2-Chloro-3,5-dimethylpyridine is dissolved in a suitable inert solvent, such as carbon tetrachloride or dichlorobenzene.

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the mixture.

-

Chlorination: A chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas, is introduced to the reaction mixture. The reaction is typically carried out under UV irradiation or at an elevated temperature (e.g., 80-120 °C) to facilitate radical formation.

-

Workup and Purification: After the reaction is complete (monitored by GC or TLC), the mixture is cooled. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography or recrystallization, to yield the final product, this compound.

3.2 Synthesis Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis of this compound from a plausible precursor.

References

- 1. chemscene.com [chemscene.com]

- 2. 150807-88-8|this compound|BLD Pharm [bldpharm.com]

- 3. thinksrs.com [thinksrs.com]

- 4. mt.com [mt.com]

- 5. alnoor.edu.iq [alnoor.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

2-Chloro-5-(chloromethyl)-3-methylpyridine solubility data

An In-depth Technical Guide to the Solubility of 2-Chloro-5-(chloromethyl)-3-methylpyridine

Introduction: The Critical Role of a Key Intermediate

This compound is a pivotal intermediate in the synthesis of several third-generation neonicotinoid insecticides, including the widely used imidacloprid and acetamiprid. Its chemical structure, characterized by a chlorinated pyridine ring with a chloromethyl group, makes it a versatile building block in agrochemistry. The efficiency of synthesis, purification, and formulation of the final active ingredients is profoundly influenced by the solubility of this intermediate in various organic solvents. Understanding its solubility is not merely an academic exercise but a critical parameter for process optimization, yield maximization, and ensuring the economic viability of large-scale production.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the experimental determination of the solubility of this compound. We will delve into the rationale behind the experimental design, a detailed protocol for solubility measurement, and the presentation of solubility data.

The "Why": Causality in Experimental Design for Solubility Determination

The choice of an appropriate solvent system is paramount in any chemical process. For this compound, solubility data dictates several key process parameters:

-

Reaction Medium Selection: The synthesis of neonicotinoids from this intermediate often involves reactions where the solubility of the starting materials directly impacts reaction kinetics and product yield. A solvent that ensures adequate solubility of the reactants facilitates a homogeneous reaction environment, leading to more efficient and controlled synthesis.

-

Crystallization and Purification: The purification of this compound and its downstream products frequently relies on crystallization. A solvent system with a steep solubility curve with respect to temperature is ideal for this purpose. High solubility at elevated temperatures allows for the dissolution of the compound, while low solubility at cooler temperatures enables high recovery of the purified solid.

-

Process Safety and Handling: Understanding the solubility of this compound in various solvents is also crucial for assessing and mitigating safety risks. For instance, knowing its solubility in common industrial solvents helps in designing appropriate cleaning procedures for equipment and in managing waste streams.

Experimental Protocol: A Self-Validating System for Solubility Measurement

The following protocol describes the equilibrium shake-flask method, a robust and widely accepted technique for determining the solubility of a solid in a liquid solvent. This method is based on the principle of allowing a saturated solution to reach equilibrium, followed by the quantitative analysis of the solute concentration in the supernatant.

Materials and Equipment

-

This compound (analytical standard grade)

-

Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of appropriate purity

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials. The "excess" is determined empirically to ensure that solid remains after equilibrium is reached.

-

Add a known volume of the selected solvent to each vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure the accuracy of the quantification.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL of solvent or mol/L.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the equilibrium shake-flask method.

Caption: Workflow for solubility determination via the equilibrium shake-flask method.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise tabular format. This allows for easy comparison of solubility in different solvents and at various temperatures.

Table 1: Hypothetical Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| Acetone | 25 | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value |

| Toluene | 25 | Experimental Value |

| Hexane | 25 | Experimental Value |

| Methanol | 40 | Experimental Value |

| ... | ... | ... |

Conclusion

The solubility of this compound is a fundamental physicochemical property that has significant implications for its industrial production and the synthesis of neonicotinoid insecticides. The experimental protocol detailed in this guide provides a reliable and self-validating framework for obtaining accurate solubility data. By understanding the principles behind the experimental design and adhering to a rigorous methodology, researchers and process chemists can generate the critical data needed for process development, optimization, and scale-up.

References

- Synthesis of 2-chloro-5-chloromethyl-3-methylpyridine. CN106279183A.

- An improved process for the preparation of 2-chloro-5-chloromethyl pyridine. IN200800523I4.

A Comprehensive Technical Guide to 2-Chloro-5-(chloromethyl)-3-methylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-5-(chloromethyl)-3-methylpyridine, a key chemical intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document details its physicochemical properties, particularly its melting point, outlines experimental protocols for its determination, and discusses its synthesis and role in the creation of bioactive molecules.

Core Physicochemical Properties

This compound is a pale yellow solid at room temperature. A critical physical parameter for the identification and purity assessment of this compound is its melting point.

Quantitative Data Summary

The table below summarizes the key physical and chemical properties of this compound and its unmethylated analog for comparative purposes.

| Property | This compound | 2-Chloro-5-(chloromethyl)pyridine |

| CAS Number | 150807-88-8 | 70258-18-3 |

| Molecular Formula | C₇H₇Cl₂N | C₆H₅Cl₂N |

| Molecular Weight | 176.04 g/mol | 162.02 g/mol |

| Melting Point | 58-62 °C[1] | 37-42 °C or 96-98 °C[2][3][4][5] |

| Appearance | Pale yellow solid[1] | Beige moist crystals[2] |

| Water Solubility | Insoluble | Insoluble[4] |

Note on 2-Chloro-5-(chloromethyl)pyridine melting point discrepancy: Different sources report conflicting melting point ranges for the unmethylated analog. This highlights the importance of careful experimental verification of physical constants.

Experimental Protocols for Melting Point Determination

Accurate determination of the melting point is crucial for verifying the identity and purity of a chemical compound. Below are detailed methodologies for two common techniques.

Capillary Melting Point Determination

This traditional method relies on visual observation of the phase transition from solid to liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into the open end of a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is tightly packed at the bottom.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (around 40 °C for a preliminary run).

-

Observation: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

Melting Range Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. A sharp melting range (typically 0.5-2 °C) is indicative of high purity.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides a more precise determination of the melting point and can also quantify the enthalpy of fusion.

Apparatus:

-

Differential Scanning Calorimeter

-

DSC pans (typically aluminum) and lids

-

Crimper for sealing the pans

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed into a DSC pan. The pan is then hermetically sealed with a lid using a crimper. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas to create a stable thermal atmosphere.

-

Temperature Program: A temperature program is set, which typically involves an initial isothermal period, followed by a linear heating ramp through the expected melting range. A common heating rate is 10 °C/min.

-

Data Acquisition: The DSC instrument measures the heat flow to the sample relative to the reference as the temperature increases.

-

Data Analysis: The melting process is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Synthesis and Applications

This compound is a valuable intermediate, primarily in the agrochemical industry.

Synthetic Pathway Overview

The synthesis of 2-Chloro-5-(chloromethyl)pyridine and its derivatives often starts from simpler pyridine compounds. A common route involves the chlorination of a methylpyridine precursor. For instance, 2-chloro-5-methylpyridine can be subjected to chlorination to introduce the chloromethyl group.

Below is a generalized workflow for the synthesis of 2-Chloro-5-(chloromethyl)pyridine, which is analogous to the synthesis of its 3-methyl derivative.

Caption: Generalized synthetic route to 2-Chloro-5-(chloromethyl)pyridine and its use.

Key Applications in Drug and Pesticide Development

The primary application of 2-Chloro-5-(chloromethyl)pyridine and its 3-methyl analog is as a crucial building block for the synthesis of neonicotinoid insecticides.[6][7] These insecticides, such as imidacloprid and acetamiprid, are highly effective against a broad spectrum of sucking insects.[6][7][8] The 2-chloro-5-(chloromethyl)pyridine moiety provides the essential chloropyridinylmethyl backbone that is characteristic of many neonicotinoids.

Recent research has also explored the use of 2-Chloro-5-(chloromethyl)pyridine in the synthesis of novel bioactive derivatives with potential antimicrobial and antimalarial activities.[9][10]

Mechanism of Action of Derived Neonicotinoids

Since this compound is an intermediate, it does not have a direct signaling pathway of its own. However, the neonicotinoid insecticides synthesized from it have a well-defined mode of action on the insect central nervous system (CNS).

Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs).[1][2][8][11] In insects, these receptors are located in the CNS. The binding of neonicotinoids to nAChRs is irreversible and leads to a continuous stimulation of the nerve cells.[3] This hyperexcitation results in the blockage of nerve impulse transmission, leading to paralysis and eventual death of the insect.[1][8][11]

The diagram below illustrates this signaling pathway.

Caption: Mechanism of action of neonicotinoid insecticides on the insect nervous system.

References

- 1. pomais.com [pomais.com]

- 2. Acetamiprid: A Versatile Neonicotinoid Insecticide [jindunchemical.com]

- 3. Acetamiprid (Acetamiprid) - Cultivar Magazine [revistacultivar.com]

- 4. Imidacloprid General Fact Sheet [npic.orst.edu]

- 5. Frontiers | Chronic larval exposure to thiacloprid impairs honeybee antennal selectivity, learning and memory performances [frontiersin.org]

- 6. Cas 70258-18-3,2-Chloro-5-chloromethylpyridine | lookchem [lookchem.com]

- 7. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 8. Acetamiprid Insecticide Formulation and Its Effectiveness in Pest Control Solutions [cnagrochem.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. chemicalwarehouse.com [chemicalwarehouse.com]

Technical Guide: Physicochemical Properties of 2-Chloro-5-(chloromethyl)-3-methylpyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available physicochemical data for 2-Chloro-5-(chloromethyl)-3-methylpyridine, a pyridine derivative of interest in pharmaceutical and agrochemical research. Due to the limited availability of experimentally determined properties for this specific compound, this guide also includes data for the structurally related and more extensively characterized compound, 2-Chloro-5-(chloromethyl)pyridine, to provide a comparative context for researchers.

Structural Distinction

It is crucial to distinguish between the target compound, this compound, and its close analogue, 2-Chloro-5-(chloromethyl)pyridine. The key difference is the presence of a methyl group at the 3-position of the pyridine ring in the target compound, which influences its physical and chemical properties.

Caption: Chemical structures of the target compound and its analogue.

Physicochemical Data

The following tables summarize the available quantitative data for both compounds. It is important to note that some of the data for this compound are predicted values.

Table 1: Physicochemical Properties of this compound (CAS: 150807-88-8)

| Property | Value | Source |

| Molecular Weight | 176.04 g/mol | [1] |

| Physical State | Solid | [1] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 58 to 62 °C | [1] |

| Boiling Point | 269.4 ± 35.0 °C at 760 Torr (Predicted) | [1] |

| Density | 1.270 ± 0.06 g/cm³ at 20°C, 760 Torr (Predicted) | [1] |

Table 2: Physicochemical Properties of 2-Chloro-5-(chloromethyl)pyridine (CAS: 70258-18-3)

| Property | Value | Source |

| Molecular Weight | 162.02 g/mol | [2] |

| Physical State | Solid | [2] |

| Appearance | Beige moist crystals | [3] |

| Melting Point | 37-42 °C | [4][5] |

| Boiling Point | 50 °C at 0.5 Torr | [3] |

| Flash Point | >110 °C (>230 °F) - closed cup | [3][4] |

| Water Solubility | Insoluble | [3] |

Experimental Protocols

Synthesis of 2-Chloro-5-(chloromethyl)pyridine

One common synthetic route involves the chlorination of 2-chloro-5-(hydroxymethyl)pyridine.

Protocol: A mixture of 70.3 g of 2-chloro-5-(hydroxymethyl)pyridine and 50 ml of 1,2-dichloroethane is added dropwise to a mixture of 87.4 g of thionyl chloride and 100 ml of 1,2-dichloroethane over 30 minutes, maintaining a temperature of 5-20°C using a water bath.[6] The resulting mixture is stirred at room temperature for 90 minutes, followed by refluxing for 4.5 hours.[6] After reflux, the reaction mixture is concentrated. The residue is then diluted with 200 ml of chloroform and 60 ml of water.[6] While stirring, 20 g of sodium hydrogen carbonate is added in small portions.[6] The organic layer is subsequently separated, treated with activated carbon, and concentrated to yield 2-chloro-5-(chloromethyl)pyridine as a yellow-brown solid.[6]

Caption: Workflow for the synthesis of 2-Chloro-5-(chloromethyl)pyridine.

Another documented method involves the direct chlorination of 3-methylpyridine.[7][8] This process typically involves reacting 3-methylpyridine with chlorine gas in the presence of a catalyst.[7]

This guide serves as a summary of the currently available data. Researchers are encouraged to consult the primary literature for further details and to perform experimental verification of the predicted values.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. echemi.com [echemi.com]

- 4. 2-Chloro-5-(chloromethyl)pyridine 97 70258-18-3 [sigmaaldrich.com]

- 5. 70258-18-3 CAS MSDS (2-Chloro-5-(chloromethyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]

- 8. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Spectral and Synthetic Overview of Chloro-Substituted Methylpyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of available spectral data and synthetic methodologies related to chloro-substituted methylpyridines, with a primary focus on providing reference information for 2-Chloro-5-(chloromethyl)-3-methylpyridine. Due to a lack of publicly available experimental spectral data for this compound, this document presents a comprehensive overview of the closely related and well-characterized compound, 2-Chloro-5-(chloromethyl)pyridine. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of related molecules in fields such as medicinal chemistry and materials science.

Physicochemical Properties

While specific experimental data for this compound is limited, some basic molecular properties can be calculated. For reference, the properties of 2-Chloro-5-(chloromethyl)pyridine are also provided.

| Property | This compound | 2-Chloro-5-(chloromethyl)pyridine |

| Molecular Formula | C₇H₇Cl₂N | C₆H₅Cl₂N |

| Molecular Weight | 176.04 g/mol | 162.02 g/mol |

| CAS Number | 150807-88-8 | 70258-18-3 |

| Melting Point | 58-62 °C | 37-42 °C[1] |

| Boiling Point | 269.4±35.0 °C (Predicted) | Not Available |

Spectral Data Reference: 2-Chloro-5-(chloromethyl)pyridine

The following tables summarize the available spectral data for 2-Chloro-5-(chloromethyl)pyridine, which can serve as a useful comparison for researchers working with its 3-methyl analog.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not explicitly available in search results |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not explicitly available in search results |

Mass Spectrometry Data

The NIST Mass Spectrometry Data Center provides GC-MS data for 2-Chloro-5-(chloromethyl)pyridine.

| m/z Value | Interpretation |

| 161 | Molecular Ion [M]⁺ |

| 128 | [M-Cl]⁺ |

| 126 | [M-HCl]⁺ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| Specific peak data not available in search results |

Experimental Protocols: Synthesis of Chloro-Substituted Pyridines

While a specific protocol for this compound is not available, several methods for the synthesis of the related compound, 2-Chloro-5-(chloromethyl)pyridine, have been documented. These protocols typically involve the chlorination of a methylpyridine precursor.

Example Protocol: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from 2-Chloro-5-(hydroxymethyl)pyridine

This method involves the conversion of the hydroxymethyl group to a chloromethyl group using thionyl chloride.

Materials:

-

2-Chloro-5-(hydroxymethyl)pyridine

-

Thionyl chloride

-

1,2-Dichloroethane

-

Chloroform

-

Water

-

Sodium hydrogen carbonate

-

Activated carbon

Procedure:

-

A mixture of 70.3 g of 2-chloro-5-(hydroxymethyl)pyridine and 50 ml of 1,2-dichloroethane is added dropwise to a mixture of 87.4 g of thionyl chloride and 100 ml of 1,2-dichloroethane over 30 minutes on a water bath at 5-20 °C.

-

The resulting mixture is stirred at room temperature for 90 minutes.

-

The mixture is then refluxed for 4.5 hours.

-

The reaction mixture is concentrated.

-

The residue is diluted with 200 ml of chloroform and 60 ml of water.

-

20 g of sodium hydrogen carbonate is added in small portions with stirring.

-

The organic layer is separated, treated with activated carbon, and concentrated to yield 2-chloro-5-(chloromethyl)pyridine as a yellow-brown solid.

Visualizations

The following diagrams illustrate key concepts related to the characterization and synthesis of chloro-substituted methylpyridines.

References

In-Depth NMR Analysis of 2-Chloro-5-(chloromethyl)-3-methylpyridine: A Technical Guide

Introduction

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloro-5-(chloromethyl)-3-methylpyridine. As a substituted pyridine derivative, this compound is of interest to researchers in medicinal chemistry and drug development. Understanding its structural features through NMR is crucial for its identification, purity assessment, and the prediction of its chemical behavior.

Data Presentation: NMR Data of Analogous Compounds

The following tables summarize the available experimental NMR data for 2-Chloro-5-methylpyridine and 2-Chloro-5-(chloromethyl)pyridine, which serve as the basis for the predictive analysis.

Table 1: Experimental ¹H NMR Data for 2-Chloro-5-methylpyridine

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.18 | d | 2.5 |

| H-4 | 7.45 | dd | 8.5, 2.5 |

| H-3 | 7.13 | d | 8.5 |

| -CH₃ | 2.27 | s | - |

Solvent: CDCl₃, Frequency: 300 MHz[1]

Note: ¹³C NMR data for 2-Chloro-5-methylpyridine and complete NMR data for 2-Chloro-5-(chloromethyl)pyridine were not explicitly available in the searched resources. The analysis will proceed based on the available ¹H NMR data and known substituent effects.

Predicted NMR Analysis of this compound

The introduction of a methyl group at the 3-position of 2-Chloro-5-(chloromethyl)pyridine is expected to significantly influence the chemical shifts of the remaining ring protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals for two aromatic protons, a chloromethyl group, and a methyl group.

-

Aromatic Protons (H-4 and H-6): The two remaining protons on the pyridine ring will appear as distinct signals. The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The proton at the 4-position (H-4) will likely appear at a slightly higher field. The introduction of the methyl group at C-3 will likely cause a slight upfield shift for the adjacent H-4 compared to its position in 2-chloro-5-methylpyridine. Both protons are expected to appear as singlets or very finely split doublets due to the absence of adjacent protons.

-

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group at the 5-position are expected to produce a singlet in the range of 4.5-4.8 ppm.

-

Methyl Protons (-CH₃): The three protons of the methyl group at the 3-position will give rise to a singlet, likely in the region of 2.3-2.5 ppm.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-6 | 8.0 - 8.2 | s |

| H-4 | 7.3 - 7.5 | s |

| -CH₂Cl | 4.5 - 4.8 | s |

| -CH₃ | 2.3 - 2.5 | s |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the five carbons of the pyridine ring and the two carbons of the substituents.

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the chloro, chloromethyl, and methyl substituents, as well as the ring nitrogen. C-2 and C-6, being adjacent to the nitrogen, will be significantly downfield. The presence of the electron-donating methyl group at C-3 is expected to cause a shielding (upfield shift) effect on C-3 and an electronic effect on the other ring carbons.

-

Substituent Carbons: The carbon of the chloromethyl group (-CH₂Cl) is expected to appear around 45 ppm, while the methyl carbon (-CH₃) will likely be observed in the range of 18-22 ppm.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 153 |

| C-3 | 135 - 138 |

| C-4 | 138 - 141 |

| C-5 | 130 - 133 |

| C-6 | 148 - 151 |

| -CH₂Cl | 43 - 47 |

| -CH₃ | 18 - 22 |

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound with atom numbering for NMR correlation.

Caption: Molecular structure of this compound.

Experimental Protocols

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of pyridine derivatives, which would be applicable to this compound.

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). CDCl₃ is a common first choice for many organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): A small amount of a reference standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the spectrum to the residual solvent peak.

II. NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Tuning and Locking: Tune the probe for the respective nucleus (¹H or ¹³C) and lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform magnetic field shimming to optimize the field homogeneity and achieve sharp, symmetrical peaks.

-

¹H NMR Parameters:

-

Pulse Program: A standard one-pulse sequence.

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled one-pulse sequence.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

III. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their precise chemical shifts.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-5-(chloromethyl)-3-methylpyridine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive theoretical overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-Chloro-5-(chloromethyl)-3-methylpyridine. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on the predicted infrared absorption bands based on the analysis of its functional groups. It includes a detailed table of expected vibrational modes, a standard experimental protocol for acquiring an FTIR spectrum of a solid sample, and workflow diagrams to assist in spectral analysis and interpretation. This guide is intended to serve as a valuable resource for researchers synthesizing or working with this compound, enabling them to anticipate and interpret its infrared spectrum.

Introduction

This compound is a substituted pyridine derivative of interest in synthetic chemistry, potentially as an intermediate in the development of pharmaceutical and agrochemical compounds. Infrared (IR) spectroscopy is a fundamental analytical technique for the characterization of such molecules. It provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The structure of this compound contains several key functional groups whose vibrational modes will give rise to a characteristic IR spectrum:

-

A substituted pyridine ring

-

Aromatic C-H bonds

-

An aliphatic methyl group (-CH₃)

-

An aliphatic chloromethyl group (-CH₂Cl)

-

A chloro-substituted aromatic ring (C-Cl)

This guide will systematically predict the IR absorption bands associated with these groups.

Predicted Infrared Absorption Spectrum

The following table summarizes the expected characteristic infrared absorption bands for this compound. These predictions are based on established group frequencies for similar aromatic and halogenated organic compounds.

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Predicted Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic C-H (Pyridine Ring) | Medium to Weak |

| 2975 - 2950 | C-H Asymmetric Stretch | Methyl (-CH₃) | Medium |

| 2965 - 2945 | C-H Asymmetric Stretch | Methylene (-CH₂Cl) | Medium |

| 2885 - 2865 | C-H Symmetric Stretch | Methyl (-CH₃) | Medium to Weak |

| 2860 - 2840 | C-H Symmetric Stretch | Methylene (-CH₂Cl) | Medium to Weak |

| 1600 - 1585 | C=C Stretch | Aromatic Ring (Pyridine) | Medium |

| 1500 - 1400 | C=C Stretch | Aromatic Ring (Pyridine) | Medium to Strong |

| 1470 - 1450 | C-H Asymmetric Bend | Methyl (-CH₃) | Medium |

| 1465 - 1440 | CH₂ Scissoring | Methylene (-CH₂Cl) | Medium |

| 1390 - 1370 | C-H Symmetric Bend | Methyl (-CH₃) | Medium |

| 1300 - 1150 | CH₂ Wag | Methylene (-CH₂Cl) | Medium |

| 1250 - 1000 | C-H In-plane Bend | Aromatic C-H (Pyridine Ring) | Weak |

| 900 - 675 | C-H Out-of-plane Bend | Aromatic C-H (Pyridine Ring) | Strong |

| 850 - 550 | C-Cl Stretch | Aryl-Cl & Alkyl-Cl | Strong |

Interpretation of Expected Spectrum

-

C-H Stretching Region (3100 - 2800 cm⁻¹): The region just above 3000 cm⁻¹ is characteristic of aromatic C-H stretching vibrations from the pyridine ring.[1][2] Below 3000 cm⁻¹, a series of peaks are expected corresponding to the asymmetric and symmetric stretching of the C-H bonds in the methyl (-CH₃) and chloromethyl (-CH₂Cl) groups.[3][4]

-

Aromatic Ring Region (1600 - 1400 cm⁻¹): Multiple bands are anticipated in this region due to the C=C and C=N stretching vibrations within the pyridine ring.[1][2] The exact positions and intensities of these bands are sensitive to the substitution pattern on the ring.

-

C-H Bending Region (1470 - 1150 cm⁻¹): This region will contain a variety of bending (scissoring, wagging, and twisting) vibrations. The asymmetric and symmetric bending of the methyl group, along with the scissoring and wagging of the methylene group in the chloromethyl substituent, are expected here.[3][5]

-

Fingerprint Region (below 1400 cm⁻¹): This region is typically complex, containing many overlapping signals. However, some key absorptions can be identified:

-

C-H Out-of-plane Bending: Strong absorptions due to the out-of-plane bending of the aromatic C-H bonds are expected between 900 and 675 cm⁻¹.[1][2] The pattern of these bands can sometimes help to determine the substitution pattern of the aromatic ring.

-

C-Cl Stretching: The carbon-chlorine stretching vibrations for both the chloro-substituted pyridine ring and the chloromethyl group are expected in the range of 850-550 cm⁻¹.[5][6][7] These are often strong and can be a key diagnostic feature for this molecule.

-

Experimental Protocols

The following is a detailed methodology for obtaining an FTIR spectrum of a solid sample like this compound using the Potassium Bromide (KBr) pellet method.

Objective: To prepare a solid sample in a KBr pellet for analysis by transmission FTIR spectroscopy.

Materials and Equipment:

-

This compound (sample)

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FTIR spectrometer

-

Spatula

-

Analytical balance

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of KBr: Dry the spectroscopic grade KBr powder in an oven at approximately 110°C for 2-3 hours to remove any absorbed moisture.[8] Store the dried KBr in a desiccator until use.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample using an analytical balance.[9]

-

Grinding and Mixing: Add the weighed sample to an agate mortar. Then, add approximately 100-200 mg of the dried KBr powder.[9] Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample and disperse it evenly within the KBr matrix.[8]

-

Loading the Die: Carefully transfer a portion of the KBr-sample mixture into the pellet die. Distribute the powder evenly over the bottom anvil of the die.

-

Pressing the Pellet: Place the die into a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[10] This will cause the KBr to "cold-flow" and form a transparent or translucent pellet.

-

Pellet Removal: Carefully release the pressure and remove the die from the press. Disassemble the die and gently eject the KBr pellet. A high-quality pellet should be thin and transparent.[11]

-

Background Spectrum: Prepare a "blank" pellet containing only KBr using the same procedure.[8] Place this blank pellet in the spectrometer's sample holder and run a background scan. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor, as well as any minor impurities in the KBr.

-

Sample Analysis: Replace the blank pellet with the sample pellet in the spectrometer. Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is generally recorded over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline corrected if necessary. Identify and label the significant absorption bands.

Visualization of Key Concepts

The following diagrams illustrate the structure of the molecule and the general workflow for IR spectral analysis.

Caption: Molecular structure and key functional groups.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 9. shimadzu.com [shimadzu.com]

- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 11. pelletpressdiesets.com [pelletpressdiesets.com]

Mass Spectrometry of 2-Chloro-5-(chloromethyl)-3-methylpyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(chloromethyl)-3-methylpyridine is a heterocyclic organic compound with the molecular formula C₇H₇Cl₂N and a molecular weight of 176.04 g/mol .[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical products. Understanding its mass spectrometric behavior is essential for its identification, characterization, and quality control during synthesis and formulation. This technical guide provides an in-depth look at the mass spectrometry of this compound, though a complete experimental mass spectrum with detailed fragmentation data is not publicly available in the referenced search results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇Cl₂N | [1][2] |

| Molecular Weight | 176.04 g/mol | [1][2] |

| CAS Number | 150807-88-8 | [1] |

Mass Spectrometry Analysis

For the related compound, 2-Chloro-5-(chloromethyl)pyridine (C₆H₅Cl₂N, MW: 162.02 g/mol ), some mass-to-charge ratio (m/z) peaks have been reported at 161, 128, and 126.[3] This suggests that the fragmentation of the chloromethylpyridine core is a key process.

Hypothetical Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key steps. The following diagram illustrates a hypothetical fragmentation pathway.

Caption: Hypothetical fragmentation pathway of this compound.

Experimental Protocol

While a specific experimental protocol for the mass spectrometry of this compound was not found, a general procedure for analyzing similar solid organic compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Capillary column suitable for the analysis of polar and semi-volatile organic compounds (e.g., a DB-5ms or equivalent).

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Mode: Splitless or split, depending on sample concentration.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-500

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the prepared solution into the GC-MS system.

Data Analysis:

The acquired mass spectra would be analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern would then be interpreted to confirm the structure of the compound.

Conclusion

While direct experimental mass spectral data for this compound is not currently available in the public resources searched, this guide provides a framework for its analysis. The hypothetical fragmentation pathway and the general experimental protocol can serve as a valuable resource for researchers and professionals working with this compound, enabling them to develop analytical methods for its identification and characterization. Further experimental work is required to establish a definitive mass spectral library entry for this important chemical intermediate.

References

An In-depth Technical Guide on the Crystal Structure of 2-Chloro-5-(chloromethyl)pyridine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure of 2-chloro-5-(chloromethyl)pyridine. While the specific crystal structure for 2-chloro-5-(chloromethyl)-3-methylpyridine was not found in available public databases, the detailed analysis of the closely related and structurally significant compound, 2-chloro-5-(chloromethyl)pyridine, offers valuable insights for researchers in the field. This compound is a known intermediate in the synthesis of insecticides like imidacloprid.[1][2]

The data presented herein is derived from single-crystal X-ray diffraction studies, providing a precise three-dimensional map of the atomic arrangement within the crystal lattice.

Crystallographic Data Summary

The crystal structure of 2-chloro-5-(chloromethyl)pyridine has been determined and the key crystallographic parameters are summarized in the tables below for ease of reference and comparison.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₅Cl₂N |

| Formula Weight | 162.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0770 (8) |

| b (Å) | 10.322 (2) |

| c (Å) | 16.891 (3) |

| β (°) | 95.95 (3) |

| Volume (ų) | 707.0 (2) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Density (calculated) (Mg m⁻³) | 1.522 |

| Absorption Coefficient (mm⁻¹) | 0.82 |

| F(000) | 328 |

| Crystal Size (mm) | 0.30 × 0.20 × 0.20 |

Table 2: Data Collection and Refinement Statistics

| Parameter | Value |

|---|---|

| Diffractometer | Enraf–Nonius CAD-4 |

| Reflections Collected | 2886 |

| Independent Reflections | 1299 |

| Reflections with I > 2σ(I) | 1028 |

| R_int | 0.049 |

| R[F² > 2σ(F²)] | 0.037 |

| wR(F²) | 0.129 |

| Goodness-of-fit (S) | 1.00 |

| Data-to-parameter ratio | 15.7 |

| Largest diff. peak and hole (e Å⁻³) | 0.19 and -0.18 |

Molecular and Crystal Structure Analysis

The molecule of 2-chloro-5-(chloromethyl)pyridine is nearly planar.[1][2] The planarity is a key feature, with a root-mean-square deviation of 0.0146 Å for all atoms except for the chlorine atom of the chloromethyl group. This chlorine atom is offset from the plane.[1][2]

In the crystal packing, molecules are linked by intermolecular C—H···N hydrogen bonds, forming dimeric structures.[1][2] This hydrogen bonding appears to be a significant factor in the stabilization of the crystal structure.[2]

Experimental Protocols

The determination of the crystal structure of 2-chloro-5-(chloromethyl)pyridine involved the following key experimental procedures:

1. Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of 2-chloro-5-(chloromethyl)pyridine (0.2 g, 1.2 mmol) dissolved in ethanol (25 ml) at room temperature over approximately five days.[2][3]

2. X-ray Data Collection: A single crystal was mounted on an Enraf–Nonius CAD-4 diffractometer.[1] Data were collected at 293 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[2] The ω/2θ scan method was employed for data collection.[2] An absorption correction was applied using ψ scans.[1][2]

3. Structure Solution and Refinement: The structure was solved using direct methods with the SHELXS97 software and refined by full-matrix least-squares on F² using SHELXL97.[1] Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[2]

Below is a graphical representation of the experimental workflow.

Logical Relationship of Structural Features

The following diagram illustrates the relationship between the molecular geometry and the resulting crystal packing.

References

A Comprehensive Technical Guide to the Safe Handling and Application of 2-Chloro-5-(chloromethyl)-3-methylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols, handling procedures, and risk mitigation strategies for 2-Chloro-5-(chloromethyl)-3-methylpyridine. As a key intermediate in the synthesis of neonicotinoid insecticides, its proper management in a laboratory and pilot plant setting is paramount to ensuring personnel safety and environmental protection. This document moves beyond standard safety data sheets to provide a framework of scientific causality behind each recommendation, empowering researchers to handle this compound with an informed and proactive safety mindset.

Core Chemical Profile and Hazard Identification

This compound (CAS No. 104830-06-0) is a chlorinated pyridine derivative. Understanding its fundamental chemical and physical properties is the first step in a robust risk assessment.

Chemical and Physical Properties

A summary of the key physical and chemical properties is presented below. This data is critical for designing appropriate storage, handling, and emergency response procedures. For instance, its solid form at room temperature and low vapor pressure reduce the risk of inhalation compared to volatile liquids, but dust generation during handling must be controlled.

| Property | Value | Source |

| CAS Number | 104830-06-0 | |

| Molecular Formula | C₇H₇Cl₂N | |

| Molecular Weight | 176.05 g/mol | |

| Appearance | Off-white to light yellow crystalline powder or solid | |

| Melting Point | 43-48 °C (109.4-118.4 °F) | |

| Boiling Point | 269.7°C at 760 mmHg | |

| Flash Point | 116.9°C | |

| Solubility | Insoluble in water |

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) as hazardous. The following table outlines its primary hazard statements, which form the basis for all handling and personal protective equipment (PPE) recommendations.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Consolidated from multiple supplier Safety Data Sheets.

The primary routes of exposure are ingestion, skin contact, and inhalation of dust particles. The "harmful if swallowed" classification necessitates strict controls to prevent cross-contamination of food and drink, while the irritation classifications for skin, eyes, and respiratory tract demand the use of specific engineering controls and PPE.

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over PPE, is essential for minimizing exposure.

Engineering Controls

The primary engineering control for handling this compound powder is a certified chemical fume hood. A fume hood is critical not only for containing airborne particles during weighing and transfer operations but also for providing a contained space in the event of an accidental spill. The workspace should be maintained under negative pressure relative to the surrounding laboratory environment to prevent the escape of contaminants.

Personal Protective Equipment (PPE)

PPE is the last line of defense. The selection of appropriate PPE must be based on a thorough risk assessment of the specific procedures being performed.

-

Hand Protection: Use chemical-resistant, impervious gloves. Nitrile gloves with a minimum thickness of 0.11 mm are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered. It is crucial to inspect gloves for any signs of degradation or puncture before each use and to practice proper glove removal techniques to avoid skin contamination.

-

Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. However, due to the "causes serious eye irritation" classification, it is highly recommended to use chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A standard laboratory coat should be worn and properly fastened. Ensure the coat is made of a suitable material and is regularly laundered. For larger-scale operations, a chemical-resistant apron or coveralls may be necessary.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved particulate respirator (e.g., an N95, N100, or P100 filter) is required. A full respiratory protection program, including fit-testing, should be implemented.

Workflow for Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The diagram below illustrates the correct procedure.

Caption: Correct sequence for donning and doffing Personal Protective Equipment.

Standard Operating Procedures (SOPs)

Adherence to well-defined SOPs is crucial for safe handling.

Storage and Incompatibility

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The storage area should be segregated from incompatible materials.

-

Incompatible Materials: Avoid contact with strong oxidizing agents. Contact with strong oxidizers can lead to vigorous, exothermic reactions, posing a fire or explosion risk.

Protocol for Weighing and Dispensing

-

Preparation: Designate a specific area within a chemical fume hood for dispensing. Cover the work surface with absorbent, disposable bench paper.

-

Tare: Place a clean, secondary container on the analytical balance and tare its weight.

-

Dispensing: Carefully scoop the required amount of this compound from the stock bottle into the tared container. Use spark-proof tools and avoid generating dust.

-

Cleaning: Once the desired amount is weighed, securely close the stock bottle. Carefully wipe down the spatula and any contaminated surfaces with a damp cloth before removing them from the fume hood.

-

Disposal: Dispose of the contaminated bench paper and wipes as hazardous waste.

Emergency Response Procedures

A clear and practiced emergency plan is non-negotiable.

First Aid Measures

Immediate action is required in the event of an exposure.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Spill Response

The response to a spill depends on its scale. The primary objective is to contain and clean the spill without creating additional hazards, such as airborne dust.

Protocol for a Small Spill (Contained within a Fume Hood):

-

Restrict Access: Ensure no other personnel enter the area.

-

Absorb: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or earth.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid actions that generate dust.

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), followed by a clean water rinse.

-

Dispose: All contaminated materials (absorbent, wipes, gloves) must be disposed of as hazardous waste.

Spill Response Decision Workflow

Caption: Decision workflow for responding to an accidental chemical spill.

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.

-

Procedure: Collect waste in designated, labeled, and sealed containers. Do not mix with other waste streams unless compatibility is confirmed.

-

Disposal: Arrange for disposal through a licensed professional waste disposal service. Follow all federal, state, and local environmental regulations.

References

- Safety Data Sheet for this compound. Apollo Scientific Ltd. [URL: https://www.apolloscientific.co.uk/msds/OR12308_msds.pdf]